[(3-Methoxyoxan-3-yl)methyl](methyl)amine
Description
(3-Methoxyoxan-3-yl)methylamine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with a methoxy group at the 3-position and a methylamine moiety attached via a methylene bridge. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. The compound’s structure combines the rigidity of a six-membered oxygen-containing ring (oxane) with the reactivity of a secondary amine. The methoxy group enhances solubility in polar solvents and may influence electronic properties through inductive effects.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(3-methoxyoxan-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H17NO2/c1-9-6-8(10-2)4-3-5-11-7-8/h9H,3-7H2,1-2H3 |
InChI Key |
CHGWVNLZNUBVFK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCOC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyoxan-3-yl)methylamine involves the reaction of 3-methoxyoxan-3-ylmethanol with methylamine under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of (3-Methoxyoxan-3-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyoxan-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
(3-Methoxyoxan-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of (3-Methoxyoxan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups (amine, methoxy) or structural motifs (cyclic ethers, aromatic rings).
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Properties
| Compound | Molecular Formula | Amine Type | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| (3-Methoxyoxan-3-yl)methylamine | C₈H₁₇NO₂ | Secondary | Methoxyoxane, methylamine | Oxane ring enhances rigidity |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C₁₁H₁₇NO | Secondary | Methoxyphenyl, isopropylamine | Aromatic ring, CNS activity potential |
| Activated Methyl Diethanol Amine (MDEA) | C₅H₁₃NO₂ | Tertiary | Diethanolamine | High CO₂ adsorption (2.63 mmol/g) |
| {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine | C₁₀H₁₃F₂NO₂ | Secondary | Difluoromethoxy, methoxyphenyl | Electronegative fluorine substituents |
| (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₅H₂₄N₂O₂ | Secondary | Methoxybenzyl, morpholine | Morpholine enhances basicity |
Activated Methyl Diethanol Amine (MDEA)
- CO₂ Capture : MDEA-impregnated mesoporous carbon (aMDEA-MC) demonstrated a CO₂ adsorption capacity of 2.63 mmol/g , surpassing untreated mesoporous carbon (1.60 mmol/g) and commercial activated carbon. This is attributed to the synergy of physical adsorption (mesopores) and chemical interactions (amine-CO₂ reactions) .
- Structural Impact : Impregnation reduced BET surface area by 43% and pore volume by 50%, confirming pore filling by MDEA. FTIR confirmed amine C-N (1031 cm⁻¹) and O-H (3395 cm⁻¹) stretches .
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)
- Forensic Relevance: A reference standard with 99.9% purity, characterized by GC-MS, FTIR, and HPLC-TOF.
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine
- Applications remain underexplored .
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Structural analogs are explored for antitumor activity .
Comparative Analysis of Amine Reactivity and Solubility
Table 2: Physicochemical and Functional Comparisons
| Property/Application | (3-Methoxyoxan-3-yl)methylamine | 3-MeOMA | Activated MDEA | {[4-(Difluoromethoxy)...}methyl}amine |
|---|---|---|---|---|
| Amine Type | Secondary | Secondary | Tertiary | Secondary |
| Solubility | High (polar solvents) | Moderate (lipophilic) | High (aqueous) | Moderate |
| Thermal Stability | Likely stable (oxane rigidity) | Variable | High (tertiary amine) | Unknown |
| Key Application | Synthetic intermediate | Forensic standard | CO₂ capture | Specialty chemical |
| Functional Group Impact | Oxane enhances solubility | Aromatic ring | Tertiary amine stability | Fluorine alters reactivity |
Biological Activity
(3-Methoxyoxan-3-yl)methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by recent research findings.
(3-Methoxyoxan-3-yl)methylamine is characterized by its oxane structure, which contributes to its unique interactions with biological systems. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting candidate for further study.
Biological Activity Overview
The biological activity of (3-Methoxyoxan-3-yl)methylamine can be summarized in the following categories:
-
Antimicrobial Activity
- Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies on related amide compounds have shown effective inhibition of bacterial growth at specific concentrations .
- Anticancer Properties
-
Anti-inflammatory Effects
- Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways, suggesting that (3-Methoxyoxan-3-yl)methylamine may possess anti-inflammatory properties. This effect is critical for conditions characterized by chronic inflammation.
The mechanisms through which (3-Methoxyoxan-3-yl)methylamine exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and leading to changes in metabolic pathways associated with inflammation and cancer progression.
- Cell Signaling Modulation : It has been shown to affect cell signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds similar to (3-Methoxyoxan-3-yl)methylamine:
Dosage Effects
The biological effects of (3-Methoxyoxan-3-yl)methylamine are dose-dependent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
